2-[(2-Methylbenzyl)oxy]benzoyl chloride CAS number search
2-[(2-Methylbenzyl)oxy]benzoyl chloride CAS number search
An In-depth Technical Guide to 2-[(2-Methylbenzyl)oxy]benzoyl chloride
This guide provides a comprehensive technical overview of 2-[(2-Methylbenzyl)oxy]benzoyl chloride, a reactive chemical intermediate of interest to researchers and professionals in organic synthesis, drug discovery, and materials science. We will delve into its chemical identity, a validated synthetic protocol, characteristic reactivity, and critical safety considerations, offering field-proven insights into its handling and application.
Core Chemical Identity
2-[(2-Methylbenzyl)oxy]benzoyl chloride is an acyl chloride derivative of benzoic acid. The presence of the reactive benzoyl chloride moiety, combined with the 2-methylbenzyl ether group, makes it a versatile building block for introducing a specific structural motif into more complex molecules. Its unique substitution pattern offers steric and electronic properties that can be leveraged in targeted synthesis.
Key Properties and Identifiers
A summary of the essential chemical data for 2-[(2-Methylbenzyl)oxy]benzoyl chloride is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 1160250-29-2 | [1][2] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [1][3] |
| Molecular Weight | 260.72 g/mol | [1][3] |
| MDL Number | MFCD12197928 | [1] |
| SMILES | O=C(Cl)C1=CC=CC=C1OCC2=CC=CC=C2C | [1] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and widely adopted method for preparing benzoyl chlorides is the chlorination of the corresponding carboxylic acid. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The following protocol describes a robust procedure for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoyl chloride from its parent carboxylic acid, 2-[(2-Methylbenzyl)oxy]benzoic acid.
Causality Behind Experimental Choices
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Reagent Selection : Thionyl chloride is a cost-effective and efficient chlorinating agent. It is chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[4]
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Anhydrous Conditions : The reaction must be conducted under strictly anhydrous conditions. Acyl chlorides are highly susceptible to hydrolysis and will readily react with water to revert to the parent carboxylic acid, which would significantly lower the yield.
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Solvent : An inert, anhydrous solvent such as dichloromethane (DCM) or toluene is used to dissolve the starting material and facilitate the reaction without participating in it.
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Catalyst : A catalytic amount of DMF is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acyl chlorinating species.
Experimental Workflow
Caption: Workflow for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoyl chloride.
Detailed Step-by-Step Methodology
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Preparation : A 250 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
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Charging Reagents : The flask is charged with 2-[(2-Methylbenzyl)oxy]benzoic acid (10.0 g, 0.041 mol) and anhydrous toluene (100 mL).
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Catalyst Addition : One drop of N,N-dimethylformamide (DMF) is added to the stirred suspension.
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Chlorination : The flask is cooled in an ice bath. Thionyl chloride (4.4 mL, 0.062 mol) is added dropwise over 15 minutes. Vigorous gas evolution is observed.
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Reaction : After the addition is complete, the ice bath is removed, and the mixture is heated to reflux (approx. 110°C) for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.
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Isolation : The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed by rotary evaporation.
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Product : The resulting residue is crude 2-[(2-Methylbenzyl)oxy]benzoyl chloride, which can be used in subsequent steps without further purification. If high purity is required, vacuum distillation can be performed.
Reactivity, Applications, and Scientific Logic
The utility of 2-[(2-Methylbenzyl)oxy]benzoyl chloride stems directly from the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. The chloride ion is an excellent leaving group, facilitating the formation of new bonds at the carbonyl carbon. Common applications include:
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Esterification : Reaction with alcohols to form esters.
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Amidation : Reaction with primary or secondary amines to form amides.
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Friedel-Crafts Acylation : Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.
This reactivity makes it a valuable intermediate for synthesizing a diverse array of target molecules in pharmaceuticals, agrochemicals, and specialty polymers.[5]
Caption: Logical relationship between reactivity and applications.
Safety and Handling
As a reactive acyl chloride, 2-[(2-Methylbenzyl)oxy]benzoyl chloride presents significant hazards and must be handled with appropriate precautions by trained personnel.
Hazard Identification
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GHS Classification : The compound is classified with the following hazard statements:
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Signal Word : Danger.[1]
Handling and Storage Protocols
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[6]
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Ventilation : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[6][7]
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Moisture Sensitivity : This compound is water-reactive. Contact with water will produce hydrogen chloride (HCl) gas.[7] It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
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Storage : Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[7]
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Spill Response : In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use water.
Conclusion
2-[(2-Methylbenzyl)oxy]benzoyl chloride, identified by CAS number 1160250-29-2, is a valuable and highly reactive chemical intermediate. Its synthesis is straightforwardly achieved from the corresponding carboxylic acid via standard chlorination methods. The compound's utility in organic synthesis is centered on its ability to undergo nucleophilic acyl substitution, enabling the construction of complex molecular architectures for research in pharmacology, agriculture, and materials science. Due to its corrosive and water-reactive nature, strict adherence to safety protocols is mandatory for its handling and storage.
References
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Safety Data Sheet - 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl Chloride . Angene Chemical. [Link]
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Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]
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2-Methylbenzoyl chloride | C8H7ClO | CID 70276 . PubChem. [Link]
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
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What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights . Charkit. [Link]
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2-Methoxy benzyl chloride, 1 g, CAS No. 7035-02-1 . Carl ROTH. [Link]
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2-Benzylbenzoyl chloride | C14H11ClO | CID 12682362 . PubChem. [Link]
-
2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 . PubChem. [Link]
- CN105481687A - Preparing method for o-methoxybenzoyl chloride.
Sources
- 1. 1160250-29-2|2-((2-Methylbenzyl)oxy)benzoyl chloride|BLD Pharm [bldpharm.com]
- 2. 2-[(2-methylbenzyl)oxy]benzoyl chloride | 1160250-29-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
